Methyl N,N-dibutylimidocarbamate
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Overview
Description
Methyl N,N-dibutylimidocarbamate is an organic compound belonging to the class of carbamates. It is characterized by the presence of a carbamate group attached to a methyl group and two butyl groups. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N,N-dibutylimidocarbamate can be synthesized through several methods. One common approach involves the reaction of N,N-dibutylamine with methyl isocyanate. The reaction typically occurs under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction can be represented as follows:
N,N-dibutylamine+methyl isocyanate→Methyl N,N-dibutylimidocarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl N,N-dibutylimidocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often take place in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Carbamate derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Methyl N,N-dibutylimidocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Methyl N,N-dibutylimidocarbamate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The pathways involved often include the inhibition of cholinesterase enzymes, leading to an accumulation of acetylcholine and subsequent physiological effects.
Comparison with Similar Compounds
Methyl N,N-dibutylimidocarbamate can be compared with other carbamate compounds, such as:
Methyl N,N-diethylimidocarbamate: Similar in structure but with ethyl groups instead of butyl groups, leading to different physical and chemical properties.
Ethyl N,N-dibutylimidocarbamate: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
Methyl N,N-dimethylimidocarbamate: Features methyl groups instead of butyl groups, resulting in distinct biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and application potential compared to its analogs.
Properties
CAS No. |
13194-58-6 |
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Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
methyl N,N-dibutylcarbamimidate |
InChI |
InChI=1S/C10H22N2O/c1-4-6-8-12(9-7-5-2)10(11)13-3/h11H,4-9H2,1-3H3 |
InChI Key |
ONWQOQWYVHRDIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)OC |
Origin of Product |
United States |
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